molecular formula C20H21N5O5 B2364895 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896307-80-5

8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2364895
CAS No.: 896307-80-5
M. Wt: 411.418
InChI Key: NMQZNIIVWKOTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

This chemical compound, a derivative of imidazo[2,1-f]purine-2,4-dione, has been evaluated for its potential pharmacological properties. It's been studied in the context of its receptor affinity and potential applications in treating conditions like anxiety and depression. For instance, certain derivatives have shown anxiolytic-like and antidepressant-like activity in preclinical studies, comparable to established medications like Diazepam and Imipramine (Zagórska et al., 2009).

Molecular Studies and Receptor Affinity

Further research into the structural and activity relationships of these compounds has highlighted their affinity for various serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their counterparts. Notably, certain derivatives have been identified as potent ligands for receptors like 5-HT1A, 5-HT7, and D2, suggesting potential therapeutic applications (Zagórska et al., 2015).

Antagonistic Activity in Adenosine Receptors

Another intriguing aspect is the compound's ability to act as a potent and selective antagonist at A3 adenosine receptors. This property is significant as adenosine receptors play a crucial role in various physiological processes. Such antagonistic activity opens up potential applications in treating conditions related to these receptors (Baraldi et al., 2005).

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-11-9-23-16-17(22(3)20(28)24(18(16)27)10-12(2)26)21-19(23)25(11)14-8-13(29-4)6-7-15(14)30-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZNIIVWKOTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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